molecular formula C22H29NO6 B12192465 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate

Cat. No.: B12192465
M. Wt: 403.5 g/mol
InChI Key: DAXFMEBBACAOPW-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-5-yl with 6-[(tert-butoxycarbonyl)amino]hexanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .

Scientific Research Applications

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase and topoisomerase. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-oxo-2H-chromen-7-yl: Known for its antimicrobial and anti-inflammatory properties.

    7-Hydroxy-4-methylcoumarin: Used as a fluorescent probe and in drug design.

    4,7-Dimethyl-2-oxo-2H-chromen-5-yl (2S)-2-{[(benzyloxy)carbonyl]amino}butanoate: Similar structure with potential biological activities.

Uniqueness

4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl-protected amino group. This structural feature enhances its stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

InChI

InChI=1S/C22H29NO6/c1-14-11-16(20-15(2)13-19(25)28-17(20)12-14)27-18(24)9-7-6-8-10-23-21(26)29-22(3,4)5/h11-13H,6-10H2,1-5H3,(H,23,26)

InChI Key

DAXFMEBBACAOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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